![molecular formula C23H22N2O2 B12515274 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol CAS No. 651330-98-2](/img/structure/B12515274.png)

2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

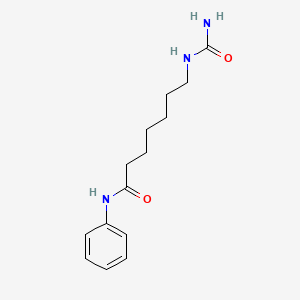

2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound consists of a propane-1,3-diol backbone with two quinolin-2-ylmethyl groups attached to the central carbon atom. This structure imparts specific chemical properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol typically involves the reaction of quinoline derivatives with a suitable diol precursor. One common method includes the use of quinoline-2-carbaldehyde and propane-1,3-diol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Reaktionstypen: 2,2-Bis[(chinolin-2-yl)methyl]propan-1,3-diol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-2-carbonsäurederivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Chinolin-2-ylmethanol-Derivaten führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen wie Halogenide oder Amine ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.

Hauptsächlich gebildete Produkte:

Oxidation: Chinolin-2-carbonsäurederivate.

Reduktion: Chinolin-2-ylmethanol-Derivate.

Substitution: Chinolin-2-ylmethylhalogenide oder -amine.

Wissenschaftliche Forschungsanwendungen

2,2-Bis[(chinolin-2-yl)methyl]propan-1,3-diol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit einzigartigen Eigenschaften zu bilden.

Biologie: Untersucht auf sein Potenzial als fluoreszierende Sonde aufgrund der Fähigkeit der Chinolin-Einheit, Fluoreszenz zu emittieren.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivität.

Industrie: In der Synthese von fortschrittlichen Materialien und Polymeren mit spezifischen Funktionalitäten eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2,2-Bis[(chinolin-2-yl)methyl]propan-1,3-diol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch die Chinolin-Einheiten. Diese Wechselwirkungen können zur Hemmung bestimmter Enzyme oder Rezeptoren führen, was zu verschiedenen biologischen Wirkungen führt. Die Fähigkeit der Verbindung, Metallionen zu chelatieren, spielt ebenfalls eine entscheidende Rolle in ihrem Wirkmechanismus, insbesondere in der Koordinationschemie und Katalyse.

Ähnliche Verbindungen:

2,2-Bis(hydroxymethyl)propan-1,3-diol: Ähnliches Rückgrat, aber ohne die Chinolin-Gruppen.

Chinolin-2-carbaldehyd: Enthält die Chinolin-Einheit, aber ohne die Diol-Struktur.

2,2-Bis[(chinolin-2-yl)methyl]butan-1,4-diol: Ähnliche Struktur mit einem Butan-Rückgrat anstelle von Propan.

Einzigartigkeit: 2,2-Bis[(chinolin-2-yl)methyl]propan-1,3-diol ist einzigartig aufgrund des Vorhandenseins sowohl der Chinolin-Einheiten als auch des Propan-1,3-diol-Rückgrats. Diese Kombination verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht beobachtet werden. Die Fähigkeit, stabile Metallkomplexe zu bilden und sein Potenzial als fluoreszierende Sonde unterscheiden es weiter von verwandten Verbindungen.

Wirkmechanismus

The mechanism of action of 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets through the quinoline moieties. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in coordination chemistry and catalysis.

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(hydroxymethyl)propane-1,3-diol: Similar backbone but lacks the quinoline groups.

Quinoline-2-carbaldehyde: Contains the quinoline moiety but lacks the diol structure.

2,2-Bis[(quinolin-2-yl)methyl]butane-1,4-diol: Similar structure with a butane backbone instead of propane.

Uniqueness: 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol is unique due to the presence of both quinoline moieties and the propane-1,3-diol backbone. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The ability to form stable metal complexes and its potential as a fluorescent probe further distinguish it from related compounds.

Eigenschaften

CAS-Nummer |

651330-98-2 |

|---|---|

Molekularformel |

C23H22N2O2 |

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

2,2-bis(quinolin-2-ylmethyl)propane-1,3-diol |

InChI |

InChI=1S/C23H22N2O2/c26-15-23(16-27,13-19-11-9-17-5-1-3-7-21(17)24-19)14-20-12-10-18-6-2-4-8-22(18)25-20/h1-12,26-27H,13-16H2 |

InChI-Schlüssel |

QHXDAGLYIBGDDU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(CC3=NC4=CC=CC=C4C=C3)(CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile](/img/structure/B12515191.png)

![4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol](/img/structure/B12515194.png)

![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)

![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)

![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)